Drostanolone Enanthate

説明

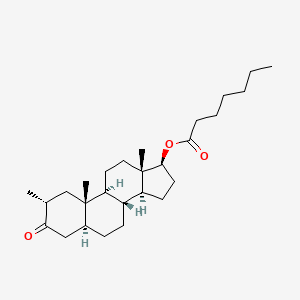

Drostanolone Enanthate, also known as Masteron Enanthate, is a synthetic anabolic androgenic steroid (AAS) that belongs to the family of dihydrotestosterone (DHT) derivatives . It is a potent synthetic androgenic anabolic steroid similar to testosterone . It was originally used in medicine as an antiestrogen in the treatment of breast cancer . It has also been used non-medically for physique- or performance-enhancing purposes .

Synthesis Analysis

Drostanolone Enanthate is based on the discontinued Drostanolone Propionate compound known as Masteron . It was created by microbial transformation, which led to the synthesis of eight potentially anti-cancer metabolites .Molecular Structure Analysis

Drostanolone, also known as 2α-methyl-5α-dihydrotestosterone (2α-methyl-DHT) or as 2α-methyl-5α-androstan-17β-ol-3-one, is a synthetic androstane steroid and a derivative of DHT . The alteration exists through the addition of a methyl group at carbon position 2 . The crystal structures of two polymorphs of drostanolone propionate have been determined by single crystal X-ray diffraction .Chemical Reactions Analysis

Drostanolone Enanthate’s chemical composition and its interaction with the body’s biological mechanisms are central to understanding its efficacy and application . Structurally, it is a derivative of dihydrotestosterone (DHT), which is a biologically active metabolite of testosterone .Physical And Chemical Properties Analysis

Drostanolone Enanthate is a white solid with a melting point of 230–234°C . Its UV λ max is 248 nm (CH 3 OH, log ε 6.91) . The IR (CHCl 3) υ max (cm −1) is 3436 (OH),1736 (C = O), 1661, 1621 (α, β-unsaturated ketone) .科学的研究の応用

1. Anticancer Potential

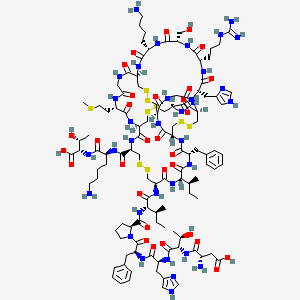

Drostanolone enanthate has been researched for its potential as an anticancer agent. A study by Choudhary et al. (2017) demonstrated the bio-catalytic transformation of drostanolone enanthate into eight metabolites using Cephalosporium aphidicola and Fusarium lini. These metabolites exhibited varying degrees of cytotoxicity against different cancer cell lines, including HeLa (cervical carcinoma), PC3 (prostate carcinoma), H460 (lung cancer), and HCT116 (colon cancer), with some metabolites showing more potency than drostanolone enanthate itself (Choudhary et al., 2017).

2. Interaction with Androgen and Estrogen Receptors

Drostanolone's impact on hormonal receptors has been a subject of interest. A 1977 study by Trams investigated drostanolone propionate's effect on the binding of oestradiol and dihydrotestosterone to receptor proteins in normal and cancerous tissues. It was found that drostanolone competes with androgen binding sites but not with estrogen receptors, suggesting that its growth-inhibitory effect in breast cancer is not mediated through interaction with oestradiol binding proteins (Trams, 1977).

3. Hormonal Therapy in Breast Cancer

Several studies have explored drostanolone's role in breast cancer treatment. For instance, Helman and Bennett (1972) conducted trials with drostanolone propionate (Masteril) as a hormonal therapy agent for breast cancer. The trials compared its efficacy against oophorectomy, nandrolone phenylpropionate, and ethinyl oestradiol in different patient groups, showing Masteril as a useful and safe agent across all age groups, with varied effectiveness compared to other treatments (Helman & Bennett, 1972).

4. Polymorphism Studies

The polymorphism of drostanolone propionate has also been studied to understand its structural variations. Borodi et al. (2020) analyzed the crystal structures of two polymorphs of drostanolone propionate, revealing different crystalline configurations and providing insights into the steroid's physical properties (Borodi et al., 2020).

作用機序

Like other AAS, drostanolone is an agonist of the androgen receptor (AR) . It is not a substrate for 5α-reductase and is a poor substrate for 3α-hydroxysteroid dehydrogenase (3α-HSD), and therefore shows a high ratio of anabolic to androgenic activity . As a DHT derivative, drostanolone is not a substrate for aromatase and hence cannot be aromatized into estrogenic metabolites .

Safety and Hazards

Drostanolone Enanthate can cause side effects like any steroid. Common side effects may include oily skin, acne, and hair loss . It can also accelerate male pattern baldness and increase the risk of cardiovascular disease . Although drostanolone is not 17α-alkylated, high doses or prolonged use can still potentially damage the liver . It is contraindicated in individuals with a history of prostate or breast cancer, liver or kidney dysfunction, cardiovascular disease, or hypersensitivity to the drug .

特性

IUPAC Name |

[(2R,5S,8R,9S,10S,13S,14S,17S)-2,10,13-trimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-5-6-7-8-9-25(29)30-24-13-12-21-20-11-10-19-16-23(28)18(2)17-27(19,4)22(20)14-15-26(21,24)3/h18-22,24H,5-17H2,1-4H3/t18-,19+,20+,21+,22+,24+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYZYASFVYLKPE-PCWAKFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CC(C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20928535 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13425-31-5 | |

| Record name | Dromostanolone enanthate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20928535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

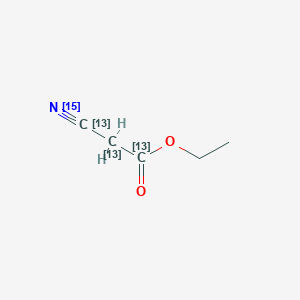

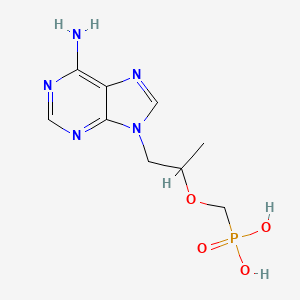

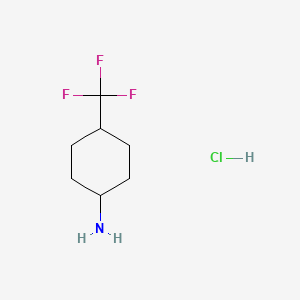

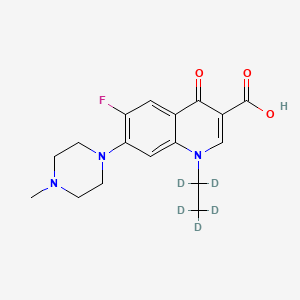

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

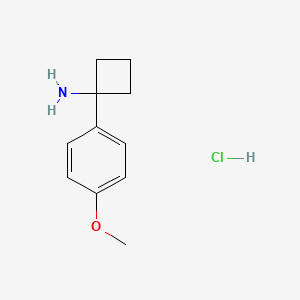

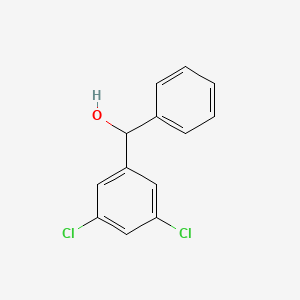

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B3415216.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)piperazine oxalate](/img/structure/B3415236.png)

![Ethyl (1R*,5S*,6r*)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B3415306.png)